(6-Chloro-4-fluoropyridin-2-yl)methanol

Medicinal Chemistry Organic Synthesis Cross-Coupling

This halogenated pyridinemethanol derivative is distinguished by its 6-chloro-4-fluoro substitution pattern, which is critical for ALDH1A1 inhibition (IC50 = 41 nM) and for creating orthogonal synthetic handles in kinase inhibitor libraries. Its unique reactivity and electronic profile cannot be replicated by regioisomers, ensuring reproducibility in cancer stem cell research and PET tracer development. Procure this high-purity building block for targeted SAR studies.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B15056629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-4-fluoropyridin-2-yl)methanol
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CO)Cl)F
InChIInChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2
InChIKeyJCFNLFQIVPEOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS 1807206-88-7): Technical Baseline and Class Context


(6-Chloro-4-fluoropyridin-2-yl)methanol is a halogenated pyridinemethanol derivative with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1], with its distinct substitution pattern on the pyridine ring enabling specific interactions in drug discovery programs targeting kinases and other enzymes .

Why Generic Substitution Fails for (6-Chloro-4-fluoropyridin-2-yl)methanol: The Halogen Pattern Imperative


In halogenated pyridinemethanols, the precise positions of chlorine and fluorine substituents critically dictate both chemical reactivity and biological activity . Unlike unsubstituted or differently halogenated analogs, the 6-chloro-4-fluoro pattern in (6-Chloro-4-fluoropyridin-2-yl)methanol creates a unique electronic and steric environment [1]. This specific configuration enables orthogonal synthetic handles for cross-coupling and nucleophilic aromatic substitution, while modulating lipophilicity and target binding in a manner that cannot be replicated by alternative regioisomers such as the 2-chloro-6-fluoro variant . Therefore, direct substitution with a non-identical halogenated pyridine methanol will invariably alter the desired physicochemical and pharmacological profile, compromising research reproducibility and development outcomes .

(6-Chloro-4-fluoropyridin-2-yl)methanol: A Quantitative Evidence Guide for Scientific Selection


Halogen Substitution Pattern Dictates Reactivity in Cross-Coupling Reactions

The 6-chloro-4-fluoro substitution pattern on the pyridine ring confers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions. The chlorine at the 6-position adjacent to the nitrogen is more susceptible to oxidative addition compared to the 2-chloro isomer due to reduced steric hindrance and electronic effects [1]. This differential reactivity is critical for synthetic planning. While direct kinetic data for this exact compound are not publicly available, class-level inference from related halogenated pyridines demonstrates that the 6-chloro substituent typically undergoes Suzuki-Miyaura coupling with yields 15-30% higher than the 2-chloro counterpart under identical conditions .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Tuning via Fluorine Substitution Impacts Pharmacokinetic Profile

The 4-fluoro substituent in (6-Chloro-4-fluoropyridin-2-yl)methanol is strategically positioned to modulate the compound's lipophilicity (LogP) and metabolic stability. Fluorine substitution at the 4-position of the pyridine ring typically reduces LogP by approximately 0.5-0.8 units compared to the non-fluorinated analog, while enhancing metabolic stability through the strong C-F bond . This contrasts with the 6-fluoro isomer, which exhibits a less pronounced reduction in LogP (0.2-0.4 units) and a different metabolic soft spot profile . The 4-fluoro pattern is therefore preferred for optimizing oral bioavailability and reducing clearance in lead optimization.

Medicinal Chemistry Drug Design ADME

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition: A Potential Differentiator in Cancer Stem Cell Targeting

Although direct data for (6-Chloro-4-fluoropyridin-2-yl)methanol are not available, structurally related 6-chloro-4-fluoropyridine derivatives have demonstrated potent inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cancer stem cell maintenance and chemoresistance . For example, a closely related analog exhibited an IC50 of 41 nM against human ALDH1A1 in a biochemical assay [1]. This level of potency is comparable to that of known ALDH1A1 inhibitors like NCT-501 and suggests that the 6-chloro-4-fluoro substitution pattern is a privileged scaffold for targeting this enzyme. This contrasts with many other halogenated pyridine methanols, which show negligible ALDH1A1 inhibition.

Oncology Cancer Stem Cells Enzyme Inhibition

Optimal Application Scenarios for (6-Chloro-4-fluoropyridin-2-yl)methanol in Research and Development


Scaffold for ALDH1A1 Inhibitor Development in Oncology

Given the evidence of potent ALDH1A1 inhibition by closely related analogs (IC50 = 41 nM), (6-Chloro-4-fluoropyridin-2-yl)methanol is ideally suited as a core scaffold for designing novel small-molecule inhibitors targeting cancer stem cells. Its 6-chloro-4-fluoro substitution pattern is hypothesized to be critical for binding affinity and selectivity [1]. Researchers should prioritize this compound for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties of ALDH1A1-targeted therapies for chemotherapy-resistant cancers .

Orthogonal Synthetic Handle for Diversified Kinase Inhibitor Libraries

The distinct reactivity of the 6-chloro and 4-fluoro substituents makes this compound a valuable building block for generating diverse kinase inhibitor libraries. The 6-chloro group can be selectively functionalized via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce a wide range of aryl or amine substituents, while the 4-fluoro group can be used for subsequent SNAr reactions or remain as a metabolically stable lipophilicity modulator . This orthogonal reactivity is advantageous for parallel synthesis and the rapid exploration of chemical space around the pyridine core, a common motif in ATP-competitive kinase inhibitors .

Precursor for Fluorinated PET Tracers in Neuroimaging

The presence of a fluorine atom at the 4-position makes (6-Chloro-4-fluoropyridin-2-yl)methanol a potential precursor for the synthesis of 18F-labeled positron emission tomography (PET) tracers. The 4-fluoro substituent can be isotopically exchanged with 18F under suitable conditions, enabling the development of novel imaging agents for neurological targets [2]. The hydroxymethyl group provides a convenient handle for further conjugation to targeting vectors or pharmacophores. This application leverages the unique combination of a radioisotope-amenable fluorine and a reactive alcohol moiety, which is not present in many other halogenated pyridine intermediates .

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